molecular formula C22H26O4 B033784 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl CAS No. 85954-11-6

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Cat. No.: B033784
CAS No.: 85954-11-6
M. Wt: 354.4 g/mol
InChI Key: HRSLYNJTMYIRHM-UHFFFAOYSA-N
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Description

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl is a chemical compound known for its unique structure and properties. It is a type of epoxy compound, characterized by the presence of two epoxy groups attached to a biphenyl core. This compound is widely used in various industrial applications, particularly in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.

Preparation Methods

The synthesis of 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl typically involves the reaction of 4,4’-dihydroxy-3,3’,5,5’-tetramethylbiphenyl with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy groups. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl undergoes various chemical reactions, primarily due to the reactivity of its epoxy groups. Some common reactions include:

    Epoxy Ring Opening: The epoxy groups can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and result in the formation of hydroxyl or ether groups.

    Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks. This is particularly important in the production of epoxy resins, where the compound reacts with curing agents, such as polyamines or anhydrides, to form durable and thermosetting materials.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation products or reduced derivatives.

Scientific Research Applications

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl has numerous applications in scientific research and industry:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

    Biology and Medicine: The compound’s ability to form stable and biocompatible polymers makes it useful in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

    Industry: It is a key component in the production of high-performance epoxy resins, which are used in coatings, adhesives, and composite materials. These resins offer excellent mechanical properties, chemical resistance, and thermal stability.

Comparison with Similar Compounds

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl can be compared with other similar epoxy compounds, such as:

    4,4’-Bis(2,3-epoxypropoxy)biphenyl: This compound lacks the tetramethyl substitution on the biphenyl core, which can affect its reactivity and properties.

    Bisphenol A diglycidyl ether: A widely used epoxy compound in the production of epoxy resins. It has a different structure and may offer different mechanical and thermal properties compared to 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl.

The uniqueness of 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl lies in its specific structure, which imparts distinct properties and reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSLYNJTMYIRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888669
Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85954-11-6, 89118-70-7
Record name 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YX 4000H
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylbiphenyl diglycidyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Record name 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane
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Record name 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of incorporating TMBPDE on the thermal properties of UFUR coatings?

A1: The study demonstrated that incorporating TMBPDE into UFUR coatings led to a significant increase in glass transition temperature (Tg) []. This enhancement in Tg suggests improved thermal stability and higher temperature applications for the modified coatings. Additionally, thermogravimetric analysis revealed a rise in the thermodecomposition temperature with increasing TMBPDE concentrations, further supporting its role in enhancing the thermal resistance of the composite material [].

Q2: How does TMBPDE affect the mechanical properties of UFUR coatings?

A2: The research indicated that the addition of TMBPDE improved the toughness of the UFUR coatings. This improvement was observed through impact tests and confirmed by the morphological analysis of fracture surfaces using Scanning Electron Microscopy (SEM) []. The SEM images revealed changes in the fracture patterns, suggesting enhanced toughness and a shift from brittle to more ductile behavior in the modified coatings.

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